2,3,5,8-Tetrahydroxy-2-methyl-1,2,3,4-tetrahydro-9,10-anthracenedione
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Overview
Description
2,3,5,8-Tetrahydroxy-2-methyl-1,2,3,4-tetrahydro-9,10-anthracenedione is an organic compound with a complex structure. It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,8-Tetrahydroxy-2-methyl-1,2,3,4-tetrahydro-9,10-anthracenedione typically involves multiple steps. One common method includes the oxidation of 2-methylanthraquinone under controlled conditions. The reaction is usually carried out in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,5,8-Tetrahydroxy-2-methyl-1,2,3,4-tetrahydro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce simpler hydroxyanthracenes.
Scientific Research Applications
2,3,5,8-Tetrahydroxy-2-methyl-1,2,3,4-tetrahydro-9,10-anthracenedione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,8-Tetrahydroxy-2-methyl-1,2,3,4-tetrahydro-9,10-anthracenedione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylanthraquinone: A precursor in the synthesis of 2,3,5,8-Tetrahydroxy-2-methyl-1,2,3,4-tetrahydro-9,10-anthracenedione.
1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydro structure but different functional groups.
Uniqueness
This compound is unique due to its multiple hydroxyl groups and its specific arrangement of atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
69286-17-5 |
---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
6,7,9,10-tetrahydroxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione |
InChI |
InChI=1S/C15H14O6/c1-15(21)5-7-6(4-10(15)18)13(19)11-8(16)2-3-9(17)12(11)14(7)20/h2-3,10,18-21H,4-5H2,1H3 |
InChI Key |
PPLKCVVBJTYAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CC1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)O |
Origin of Product |
United States |
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